Technical Guide: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003)
Technical Guide: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003)
CAS Number: 719277-26-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, commonly known as TG003, is a potent and selective, ATP-competitive inhibitor of the CDC-like kinase (Clk) family.[1][2][3][4][5] With CAS Number 719277-26-6, this small molecule has emerged as a critical tool in the study of alternative splicing, a fundamental process in gene expression.[2][5] Dysregulation of alternative splicing is implicated in numerous diseases, including various cancers and neurodegenerative disorders, making TG003 a valuable compound for both basic research and therapeutic development.[2]
This technical guide provides an in-depth overview of TG003, including its chemical properties, mechanism of action, experimental protocols, and the key signaling pathways it modulates.
Chemical and Physical Properties
TG003 is a benzothiazole derivative with the molecular formula C13H15NO2S and a molecular weight of approximately 249.33 g/mol .[1][6][7] It typically appears as a yellow solid and is soluble in DMSO and ethanol.[2] For experimental use, it can be dissolved in DMSO to a concentration of 100 mM and in ethanol to 75 mM.[2]
| Property | Value | Source |
| CAS Number | 719277-26-6 | [1][6][7] |
| Alternate CAS | 300801-52-9 | [1][6] |
| Molecular Formula | C13H15NO2S | [1][6][7] |
| Molecular Weight | 249.33 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble to 100 mM in DMSO and 75 mM in ethanol | [2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action
TG003 exerts its biological effects primarily through the inhibition of the Clk family of kinases, particularly Clk1 and Clk4, with reported IC50 values in the low nanomolar range.[3][5] It also shows inhibitory activity against DYRK1A/B.[3] The mechanism of inhibition is ATP-competitive, meaning TG003 binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates.[3]
The primary substrates of Clk kinases are serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[2][3] By phosphorylating SR proteins, Clks control their subnuclear localization and their ability to bind to splicing enhancers and silencers on pre-mRNA, thereby influencing the selection of splice sites.
Inhibition of Clk activity by TG003 leads to a reduction in the phosphorylation of SR proteins.[2] This hypo-phosphorylation state alters the activity of SR proteins, leading to changes in alternative splicing patterns of numerous genes. This modulation of alternative splicing is the basis for the observed cellular effects of TG003, which include impacts on cell proliferation, apoptosis, and differentiation.[2]
Signaling Pathway
The signaling pathway modulated by TG003 involves the Clk-mediated regulation of alternative splicing. This process is crucial for generating proteomic diversity from a single gene and is tightly regulated.
Caption: Clk-mediated regulation of alternative splicing and its inhibition by TG003.
Experimental Protocols
This section provides detailed methodologies for key experiments involving TG003.
In Vitro Kinase Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of TG003 on Clk activity.
Objective: To quantify the inhibition of a specific kinase (e.g., Clk1, Clk4) by TG003 in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., Clk1, Clk4)
-
Kinase substrate (e.g., a synthetic peptide derived from an SR protein)
-
TG003 stock solution (in DMSO)
-
ATP (radiolabeled [γ-32P]ATP for radiometric assays, or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of TG003 in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the diluted TG003 or control solutions.
-
Add the recombinant kinase and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For other assay formats (e.g., fluorescence-based), follow the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each TG003 concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TG003 concentration and fitting the data to a dose-response curve.
Cell-Based Assay for Alternative Splicing
This protocol describes how to assess the effect of TG003 on the alternative splicing of a target gene in cultured cells.
Objective: To determine the change in the ratio of different splice isoforms of a gene of interest upon treatment with TG003.
Materials:
-
Cultured cells (e.g., HeLa, PC-3)
-
Cell culture medium and supplements
-
TG003 stock solution (in DMSO)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of TG003 or a vehicle control (DMSO) for a specific duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternatively spliced exon. This will amplify both splice isoforms.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the bands using a gel documentation system and quantify the intensity of each band corresponding to the different splice isoforms.
-
Calculate the ratio of the splice isoforms for each treatment condition and compare it to the control to determine the effect of TG003 on alternative splicing.
Caption: Workflow for analyzing the effect of TG003 on alternative splicing.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of TG003 against various kinases.
Table 1: Inhibitory Activity of TG003 against Clk Family Kinases
| Kinase | IC50 (nM) | Reference |
| mClk1 | 20 | [3] |
| mClk2 | 200 | [3] |
| mClk3 | >10,000 | [3] |
| mClk4 | 15 | [3] |
Table 2: Inhibitory Activity of TG003 against Other Kinases
| Kinase | IC50 (nM) | Reference |
| DYRK1A | 24 | [3] |
| DYRK1B | 34 | [3] |
Conclusion
1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003) is a powerful research tool for investigating the roles of Clk kinases and the regulation of alternative splicing. Its high potency and selectivity make it an invaluable asset for dissecting the molecular mechanisms underlying various diseases and for exploring novel therapeutic strategies targeting splicing dysregulation. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important chemical probe.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
